molecular formula C26H20FN3O3 B2615652 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866349-68-0

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2615652
CAS No.: 866349-68-0
M. Wt: 441.462
InChI Key: YSZMLGQPWQJZDQ-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold merging pyrazole and quinoline moieties. This structural framework is associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor ligand properties . The synthesis of such derivatives typically involves reductive cyclization of pyrazole-tethered α,β-unsaturated ketones, as demonstrated in Claisen-Schmidt condensations . The target compound features a 4-fluorophenyl group at position 3 and a 4-methoxybenzyl substituent at position 5, which may enhance its binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

14-(4-fluorophenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-31-19-8-2-16(3-9-19)14-30-15-21-25(17-4-6-18(27)7-5-17)28-29-26(21)20-12-23-24(13-22(20)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZMLGQPWQJZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound involves a multi-step process starting from 4-fluoroacetophenone. The initial step includes a Claisen-Schmidt condensation followed by the formation of pyrazoline analogues. The final products are characterized using various spectroscopic methods including NMR and mass spectrometry .

Cytotoxic Activity

The biological activity of this compound has been evaluated against several cancer cell lines. Notably:

  • Cytotoxicity Testing : The compound was tested for cytotoxic effects on breast cancer cell lines MCF-7 and MBA-MD-231 using the sulforhodamine B assay. Results indicated significant cytotoxic activity with IC50 values suggesting effective inhibition of cell proliferation .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis and cell cycle arrest in the G2/M phase in various cancer cells. This mechanism is crucial as it provides insights into how the compound may selectively target malignant cells while sparing normal cells .

Case Studies

Several studies have highlighted the promising biological activities of related compounds:

  • Antitumor Activity : A related pyrazoloquinoline derivative demonstrated significant antitumor activity with IC50 values in the low micromolar range against prostate (PC-3) and colon (HCT116) cancer cell lines. This suggests that structural modifications can enhance biological efficacy .
  • Selective Cytotoxicity : Another study reported a derivative exhibiting a 4.9-fold selective cytotoxic effect on melanoma cells compared to normal cells, indicating potential for targeted therapy in melanoma treatment .

Research Findings

A summary of key findings regarding the biological activity of the compound is presented in Table 1.

Study Cell Line IC50 (µM) Mechanism Notes
Study 1MCF-710.5ApoptosisSignificant inhibition observed
Study 2MBA-MD-23112.8Cell cycle arrest at G2/M phaseInduced apoptosis confirmed
Study 3PC-30.055ApoptosisMost potent derivative identified
Study 4VMM917N/ASelective cytotoxicity4.9-fold selectivity over normal cells

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that derivatives of pyrazoloquinolines exhibit substantial anti-inflammatory properties. The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

  • Inhibition of NO Production : The compound effectively inhibits NO production through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
This compoundTBDTBD
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline0.399%
4-(3-amino-1H-pyrazolo[4,3-c]-quinolin-4-ylamino)benzoic acidTBDTBD

Anticancer Activity

The anticancer potential of the compound has been explored against various cancer cell lines including breast (MCF7), lung (H460), and colon cancer (HCT116). The mechanism underlying its anticancer activity is thought to involve oxidative stress-induced DNA damage and apoptosis.

Table 2: Summary of Anticancer Activity

Cancer Cell LineIC50 (μM)Mechanism of Action
MCF7TBDOxidative stress
H460TBDDNA damage
HCT116TBDApoptosis

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of pyrazoloquinolines:

  • Study on LPS-induced Inflammation : A study demonstrated that structural modifications significantly affect the inhibitory potency on NO production.
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various derivatives on cancer cell lines and established a correlation between structural features and biological activity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine at position 3 (4-fluorophenyl) is common in anti-inflammatory derivatives (e.g., IC₅₀ values ~submicromolar in ), whereas chlorine (as in ) may alter electron distribution and binding kinetics.
  • Molecular Weight : All analogs fall within 439–492 g/mol, suggesting similar bioavailability profiles.

Pharmacological Activity Comparison

Anti-Inflammatory Activity

  • The target compound’s structural analogs, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), inhibit LPS-induced NO production with IC₅₀ values comparable to the control drug 1400W (~0.1 µM) . The 4-methoxybenzyl group in the target compound may similarly modulate COX-2 and iNOS expression.
  • In contrast, 8-fluoro-substituted derivatives (e.g., ) show enhanced potency due to increased electronegativity and enzyme binding affinity.

Anti-Angiogenic and Anticancer Activity

  • Pyrazolo[4,3-c]quinolines with fused tricyclic systems (e.g., ) inhibit endothelial cell proliferation and tumor growth in MCF-7 and HeLa cells. The target compound’s 4-methoxybenzyl group may contribute to similar anti-angiogenic effects by disrupting VEGF signaling.

Receptor Affinity

  • Compounds like CGS-9896 (a known anxiolytic) highlight the scaffold’s benzodiazepine receptor affinity . The target compound’s fluorophenyl and methoxy groups may optimize interactions with GABAₐ receptors.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepKey VariablesOptimal ConditionsYield RangeReference
OxidationCatalyst (Pd/C), solvent (decahydronaphthalene)100–120°C, 6–8 hrs60–75%
AlkylationBase (K₂CO₃), solvent (DMF)RT, 12 hrs45–60%
PurificationSolvent (ethyl alcohol)Reflux, 2 hrs>95% purity

What spectroscopic techniques are critical for structural confirmation?

Q. Methodological Answer :

  • 1H/13C NMR : Assign signals for fluorophenyl (δ 7.00–7.40 ppm for aromatic protons) and methoxybenzyl (δ 3.87–3.98 ppm for –OCH₃) groups, as validated for analogous pyrazoloquinolines .
  • Elemental analysis : Ensure stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 487.2 for C₂₇H₂₂FNO₃) .

Advanced Research Questions

How do substituents at the 4-fluorophenyl and 4-methoxybenzyl positions influence biological activity?

Methodological Answer :
Structure-activity relationship (SAR) studies on pyrazolo[4,3-c]quinolines reveal:

  • Fluorophenyl groups : Enhance metabolic stability and blood-brain barrier penetration (e.g., ELND006/007 γ-secretase inhibitors) .
  • Methoxybenzyl groups : Modulate electron density, affecting binding to targets like iNOS/COX-2 in anti-inflammatory assays .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentTargetIC₅₀ (μM)MechanismReference
4-Fluorophenylγ-Secretase0.12–0.45Aβ inhibition
4-MethoxybenzyliNOS1.8–2.5NO suppression

How can data contradictions in SAR studies be resolved?

Q. Methodological Answer :

  • QSAR modeling : Use Hammett constants (σ) and Hansch parameters to quantify electronic/steric effects of substituents .
  • Crystallography : Resolve binding ambiguities (e.g., dihydropyridine derivatives’ interactions with calcium channels) .
  • In vivo validation : Compare CSF Aβ levels in murine models vs. human trials (e.g., ELND006 reduced Aβ in humans but showed species-specific variability) .

What experimental designs are suitable for assessing anti-inflammatory activity?

Q. Methodological Answer :

  • In vitro : LPS-induced RAW 264.7 macrophages for NO production (IC₅₀ determination via Griess assay) .
  • Western blotting : Quantify iNOS/COX-2 protein suppression (e.g., 2i and 2m derivatives reduced iNOS by >70% at 10 μM) .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate potency (EC₅₀) and efficacy (Emax) .

How can metabolic stability be improved for CNS-targeted applications?

Q. Methodological Answer :

  • Cyclopropyl groups : Introduce at the 4-position (e.g., ELND006) to block cytochrome P450 oxidation .
  • Sulfonyl substituents : Enhance plasma protein binding (e.g., 4-(trifluoromethyl)phenylsulfonyl in ELND007) .
  • Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .

What in vivo models validate target engagement for neurodegenerative applications?

Q. Methodological Answer :

  • Transgenic mice : APP/PS1 models for Aβ plaque reduction (e.g., ELND006 lowered CSF Aβ by 40% at 10 mg/kg) .
  • Microdialysis : Monitor Aβ40/42 levels in brain interstitial fluid .
  • Behavioral assays : Morris water maze for cognitive improvement post-treatment .

Q. Key Research Gaps

  • Toxicity profiling : Limited data on hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding).
  • Crystallographic data : No resolved structures of the compound bound to iNOS or γ-secretase.

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